![molecular formula C10H18N2O3 B2758400 Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1822580-98-2](/img/structure/B2758400.png)

Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

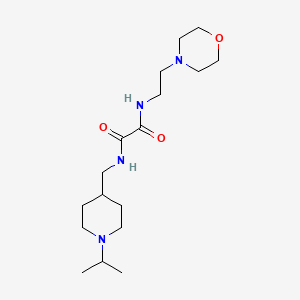

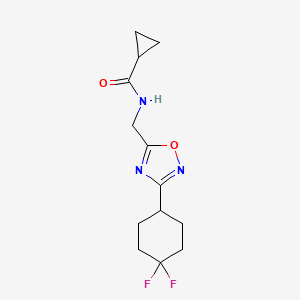

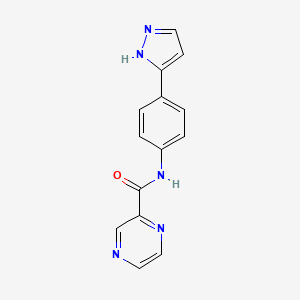

Tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate is a chemical compound with the molecular formula C10H18N2O3 . It is also known as 2,5-Diazabicyclo[2.2.1]heptane-2-carboxylic acid, 7-hydroxy-, 1,1-dimethylethyl ester .

Synthesis Analysis

The synthesis of similar compounds, such as 2,7-Diazabicyclo[2.2.1]heptanes, has been reported in the literature . The process involves organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones . This yields products in high yield and enantiomeric ratio (er) . Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane .Molecular Structure Analysis

The molecular structure of this compound is based on the diazabicyclo[2.2.1]heptane core . This core is a bicyclic structure with two nitrogen atoms and one oxygen atom incorporated into the ring system .Aplicaciones Científicas De Investigación

Synthesis of Amino Acid Analogues

The compound has been utilized in the synthesis of conformationally constrained amino acids. For instance, Hart and Rapoport (1999) demonstrated the synthesis of a glutamic acid analogue from L-serine, involving a transannular alkylation step to form the [2.2.1] ring system, eventually leading to the synthesis of tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate, a protected glutamate analogue (Hart & Rapoport, 1999).

Enantiomerically Pure Synthesis

Maton et al. (2010) described an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting significant improvements in yield and process efficiency for potential applications in drug synthesis and research (Maton et al., 2010).

Piperidine Derivatives

Harmsen et al. (2011) explored the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate as a new scaffold for the preparation of substituted piperidines, demonstrating the versatility of bicyclic compounds in medicinal chemistry and drug development (Harmsen et al., 2011).

Synthesis of Piperidine Derivatives Fused to Tetrahydrofuran

Moskalenko and Boev (2014) reported on the intramolecular nucleophilic opening of the oxirane ring in a related compound, leading to the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, showcasing the compound's utility in creating complex heterocyclic structures (Moskalenko & Boev, 2014).

Nicotinic Acetylcholine Receptor Binding and Antinociceptive Properties

Carroll et al. (2001) developed a high-yield synthesis of a 7-azabicyclo[2.2.1]heptane derivative, investigating its nicotinic acetylcholine receptor binding and antinociceptive properties, thereby highlighting its potential application in neuroscience research and therapy (Carroll et al., 2001).

Propiedades

IUPAC Name |

tert-butyl 7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-6-8(13)7(12)4-11-6/h6-8,11,13H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETGJOXYTQTEPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1CN2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[2-(4-bromo-2-methylphenyl)-N-(cyanomethyl)acetamido]acetate](/img/structure/B2758324.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2758329.png)

![7-(4-fluorophenyl)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2758330.png)

![10-(4-chlorophenyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2758339.png)